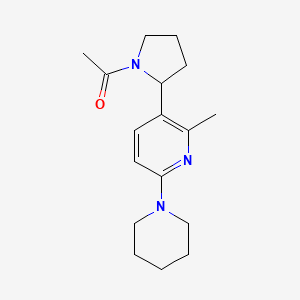
(E)-tetradec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Tetradec-9-enoate is an organic compound classified as an ester. It is derived from the reaction between (E)-tetradec-9-enoic acid and an alcohol. This compound is characterized by its long carbon chain and a double bond in the trans configuration at the ninth carbon position. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-Tetradec-9-enoate can be synthesized through esterification, where (E)-tetradec-9-enoic acid reacts with an alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is often purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Tetradec-9-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (E)-tetradec-9-enoic acid and the corresponding alcohol.
Reduction: The double bond in this compound can be reduced to form tetradecane derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: (E)-tetradec-9-enoic acid and the corresponding alcohol.
Reduction: Saturated tetradecane derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(E)-Tetradec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of (E)-tetradec-9-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing (E)-tetradec-9-enoic acid, which may exert biological effects through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-Tetradec-9-enoate can be compared with other similar esters, such as:
(E)-Dodec-9-enoate: Similar structure but with a shorter carbon chain.
(E)-Hexadec-9-enoate: Similar structure but with a longer carbon chain.
Methyl this compound: Similar structure but with a different alcohol component.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical and chemical properties, as well as its applications in various fields.
Eigenschaften
Molekularformel |
C14H25O2- |
|---|---|
Molekulargewicht |
225.35 g/mol |
IUPAC-Name |
(E)-tetradec-9-enoate |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5+ |
InChI-Schlüssel |
YWWVWXASSLXJHU-AATRIKPKSA-M |
Isomerische SMILES |
CCCC/C=C/CCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCC=CCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)

![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)




![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)



